N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that features a piperazine ring, a chlorophenyl group, and an oxolane (tetrahydrofuran) moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine derivative: This can be achieved by reacting piperazine with an appropriate acylating agent.
Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with 4-chlorobenzoyl chloride under basic conditions.
Formation of the oxolane moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group in the oxolane moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the chlorophenyl group can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide: Lacks the oxolane moiety.
N-(4-fluorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide: Contains a fluorine atom instead of chlorine.
N-(4-chlorophenyl)-2-[4-(morpholine-2-carbonyl)piperazin-1-yl]acetamide: Contains a morpholine ring instead of oxolane.
Uniqueness
The presence of the oxolane moiety in N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide may confer unique properties, such as increased solubility or enhanced biological activity, compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h3-6,15H,1-2,7-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFMIEJDLYORJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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